Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
CAS No.: 120157-96-2
Cat. No.: VC21336945
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120157-96-2 |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
| Standard InChI | InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-5-7-11(8-6-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
| Standard InChI Key | UDPLKASYJHMKIP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structure
Molecular Identification
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol . This compound is primarily identified by its CAS Registry Number 120157-96-2 . The compound contains several functional groups including a methyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a benzene ring, creating a versatile scaffold for various chemical transformations.
Structural Characteristics
The compound features a para-substituted benzoate structure with a methyl ester group at one end and a Boc-protected aminomethyl group at the opposite position. The structural components can be described as follows:
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A benzene ring core
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A methyl ester group (COOCH₃) at the para position
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A Boc-protected aminomethyl group (CH₂NHCOOC(CH₃)₃) at the other para position
The Boc (tert-butoxycarbonyl) protecting group is particularly significant as it provides protection for the amine functionality, allowing selective reactions at other positions within the molecule .
Chemical Identifiers
Table 1: Chemical Identifiers for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
Physical and Chemical Properties
Structural Features
The compound's structure makes it potentially valuable in organic synthesis due to several key features:
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The methyl ester group provides a reactive site for further transformations including hydrolysis, reduction, and transesterification
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The Boc-protected amine offers a protected nitrogen functionality that can be selectively deprotected under acidic conditions
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The aromatic ring creates rigidity in the molecule and potential for π-π interactions
Reactivity Patterns
Based on structural analysis, the compound would exhibit reactivity patterns typical of:
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Aromatic compounds (electrophilic aromatic substitution reactions)
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Esters (nucleophilic acyl substitution)
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Carbamates (the Boc protecting group can be removed under acidic conditions)
The presence of both an ester group and a protected amine makes this compound versatile for multistep synthetic pathways, particularly in the preparation of more complex molecules that require selective functionalization.
Synthesis and Preparation
Synthetic Approaches
While the search results don't provide a direct synthesis method for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, we can infer potential synthetic routes based on similar compounds. A plausible synthetic pathway might involve:
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Starting with methyl 4-(aminomethyl)benzoate
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Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O)
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Purification using chromatographic techniques
This proposed route is analogous to the synthesis of methyl 4-[(tert-butoxycarbonyl)(methyl)amino]benzoate described in the search results, which uses similar reagents and conditions .
Comparative Synthesis Method
For the structurally related compound methyl 4-[(tert-butoxycarbonyl)(methyl)amino]benzoate, the synthesis involves:
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Reacting methyl 4-(methylamino)benzoate (3.99 g, 24.1 mmol) with di-tert-butyl dicarbonate (5.8 ml, 25 mmol) in tetrahydrofuran (48 ml)
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Adding N,N-dimethylpyridin-4-amine (295 mg, 2.41 mmol) as a catalyst
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Stirring the reaction overnight at room temperature
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Work-up involving dilution with ethyl acetate, washing with water and brine
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Drying with sodium sulfate, concentration in vacuo, and purification by flash chromatography
A similar approach could be adapted for the synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate, with appropriate modifications to account for the unsubstituted amine in the aminomethyl group.
Structure-Activity Relationships
Structural Comparison with Related Compounds
Three structurally related compounds from the search results provide context for understanding the potential applications of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate:
Table 2: Comparison of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate with Related Compounds
The variations in these structures demonstrate how minor modifications can create compounds with distinct properties and potentially different biological activities.
Functional Group Effects
Each variant offers unique chemical properties:
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The free amine in Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate provides additional reactivity and potential hydrogen bonding sites
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The N-methylated carbamate in Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate alters the electronic properties of the nitrogen
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The chiral center in Methyl 4-[1-(Boc-amino)ethyl]benzoate introduces stereochemical considerations
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Our target compound with a simple aminomethyl group offers a balance of flexibility and protection
Analytical Characterization
While specific analytical data for Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate is limited in the search results, we can infer likely spectroscopic properties based on its structure and data from related compounds.
Spectroscopic Characteristics
Based on structural analysis, the compound would likely exhibit:
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NMR Spectroscopy: Characteristic signals for:
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Aromatic protons (7-8 ppm)
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Methylene protons adjacent to nitrogen (4-4.5 ppm)
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Methyl ester protons (3.8-3.9 ppm)
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tert-Butyl protons (1.4-1.5 ppm)
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NH proton (5-6 ppm, variable)
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IR Spectroscopy: Characteristic absorption bands for:
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NH stretching (3300-3500 cm⁻¹)
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C=O stretching from both ester and carbamate (1700-1750 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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Mass Spectrometry: The compound would likely show a molecular ion peak at m/z 265, with fragmentation patterns involving loss of the Boc group (loss of 100 mass units) and the methyl ester group.
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